![molecular formula C11H21N3O B13203359 1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]-](/img/structure/B13203359.png)
1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]- typically involves the reaction of 1-butanone with 1-(3-azetidinyl)piperazine under specific conditions. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain high-purity 1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]- for research and industrial applications .
Analyse Des Réactions Chimiques
1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically results in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure selective and efficient reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]- has several scientific research applications, including:
Chemistry: This compound is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets, such as enzymes or receptors. It serves as a tool for understanding the mechanisms of action of various biological processes.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure and reactivity make it a valuable candidate for drug discovery and development.
Industry: In the industrial sector, 1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]- is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and piperazine rings in the compound contribute to its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors by acting as an agonist or antagonist, leading to changes in cellular signaling pathways and biological responses .
Comparaison Avec Des Composés Similaires
1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]- can be compared with other similar compounds, such as:
1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]-2,3-dimethyl-: This compound has additional methyl groups on the butanone moiety, which may affect its chemical reactivity and biological activity.
This compound2,3-dihydroxy-: The presence of hydroxyl groups in this compound can influence its solubility and interaction with biological targets.
The uniqueness of 1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]- lies in its specific combination of azetidine and piperazine rings, which confer distinct chemical and biological properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H21N3O |
|---|---|
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
1-[4-(azetidin-3-yl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C11H21N3O/c1-2-3-11(15)14-6-4-13(5-7-14)10-8-12-9-10/h10,12H,2-9H2,1H3 |
Clé InChI |
RFQGBALPVBFSTR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)N1CCN(CC1)C2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



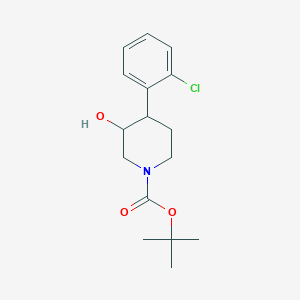
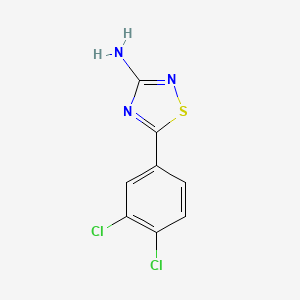

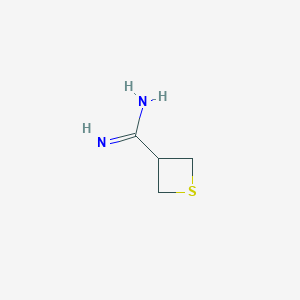
![5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid](/img/structure/B13203305.png)
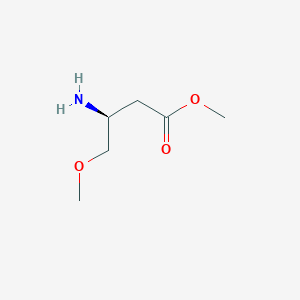
![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13203316.png)
methanol](/img/structure/B13203319.png)
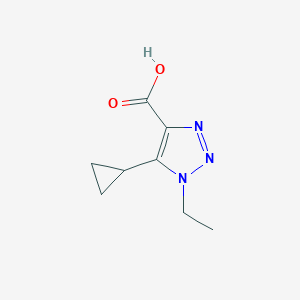

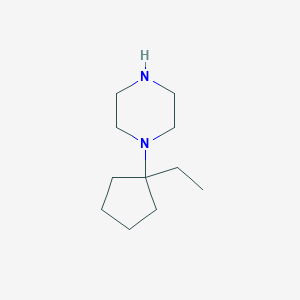
![8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13203345.png)

